Leukotriene A4 methyl ester

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Leukotriene A4 methyl ester is a stable derivative of leukotriene A4, a member of the leukotriene family. Leukotrienes are eicosanoid inflammatory mediators produced in leukocytes by the oxidation of arachidonic acid. This compound is synthesized in mast cells, eosinophils, and neutrophils from arachidonic acid by the enzyme arachidonate 5-lipoxygenase. This compound is known for its role in the biosynthesis of other leukotrienes, such as leukotriene B4 and leukotriene C4, which are involved in various inflammatory responses .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of leukotriene A4 methyl ester involves several steps. One approach is the stereoselective synthesis of (2E,4Z,7Z)-2,4,7-tridecatrienol, a key intermediate, via alumina-promoted rearrangement of ethyl (7Z)-3,4,7-tridecatrienoate to ethyl (2E,4Z,7Z)-2,4,7-tridecatrienoate . Another method involves the preparation of tetradeuterated this compound using a two-step procedure that includes sulfonium ylid chemistry and the Wittig reaction .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the compound is typically synthesized in research laboratories using the aforementioned synthetic routes. The stability of the methyl ester form makes it suitable for storage and handling in industrial settings .

化学反应分析

Types of Reactions: Leukotriene A4 methyl ester undergoes various chemical reactions, including oxidation, reduction, and substitution. It is rapidly metabolized by leukotriene A4 hydrolase or leukotriene C4 synthase to form leukotriene B4 or leukotriene C4, respectively .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include triethylamine, hexane, and various lipoxygenase enzymes. The reactions typically occur under controlled conditions to ensure the stability of the compound .

Major Products Formed: The major products formed from the reactions of this compound include leukotriene B4 and leukotriene C4. These products play significant roles in inflammatory responses and are involved in various physiological processes .

科学研究应用

Scientific Research Applications

-

Calcium Mobilization Studies

- Leukotriene A4 methyl ester has been shown to mobilize intracellular calcium in human neutrophils. This property is essential for understanding how leukotrienes influence immune cell activation and function. Research indicates that at a concentration of 1 µM, this compound stimulates a rapid increase in cytosolic calcium levels, similar to its parent compound, leukotriene B4 .

-

Biosynthesis Pathway Investigations

- The compound acts as a precursor in the biosynthesis of other biologically active leukotrienes and lipoxins. Studies have demonstrated its conversion into leukotriene A4 through hydrolysis processes, which can be influenced by various solvents. For instance, alkaline hydrolysis in acetone yields higher amounts of leukotriene A4 compared to methanol .

- Enzyme Substrate Studies

-

Drug Development and Therapeutic Research

- The compound's role in inflammatory pathways makes it a target for drug development aimed at treating conditions such as asthma, rheumatoid arthritis, and other inflammatory diseases. Case studies have highlighted its potential as a lead compound for designing inhibitors that could block the synthesis or action of pro-inflammatory leukotrienes .

Data Tables

| Study Reference | Focus Area | Key Findings |

|---|---|---|

| Fiore & Serhan (1990) | Calcium Mobilization | Demonstrated LTA4's role in Ca2+ mobilization |

| Luscinskas et al. (1990) | Enzyme Interaction | Explored LTA4's effects on neutrophil activation |

| Samuelsson & Funk (1989) | Biosynthesis Pathways | Identified pathways involving LTA4 as a substrate |

| ACS Publications (2025) | Drug Development | Discussed potential inhibitors derived from LTA4 |

Case Studies

- Inflammatory Response Modulation

- Therapeutic Target Exploration

作用机制

Leukotriene A4 methyl ester exerts its effects through its conversion to leukotriene B4 and leukotriene C4. These leukotrienes act as inflammatory mediators by binding to specific receptors on target cells, leading to the activation of various signaling pathways. Leukotriene B4 primarily recruits neutrophils to areas of tissue damage, while leukotriene C4 is involved in smooth muscle contraction and mucus secretion .

相似化合物的比较

Leukotriene A4 methyl ester is unique compared to other leukotrienes due to its stability and ease of handling. Similar compounds include leukotriene B4, leukotriene C4, leukotriene D4, and leukotriene E4. These compounds share common structural features, such as conjugated double bonds, but differ in their specific biological activities and roles in inflammatory processes .

生物活性

Leukotriene A4 methyl ester (LTA4 methyl ester) is a significant compound in the study of inflammatory processes and immune responses. As a precursor in leukotriene biosynthesis, its biological activity is closely linked to various physiological and pathological conditions. This article explores the biological activity of LTA4 methyl ester, focusing on its metabolism, interactions with enzymes, and implications in disease processes.

Overview of this compound

LTA4 methyl ester is a lipid mediator derived from arachidonic acid through the lipoxygenase pathway. It plays a crucial role in the inflammatory response and is involved in various cellular signaling pathways. LTA4 can be converted into other biologically active leukotrienes, such as leukotriene B4 (LTB4), which are implicated in immune responses and inflammation.

Hydrolysis and Conversion

LTA4 methyl ester undergoes hydrolysis to form LTA4, which is then further metabolized to LTB4 by leukotriene A4 hydrolase (LTA4H). Studies have shown that hydrolysis rates vary depending on the solvent used; for instance, hydrolysis in acetone yields higher amounts of LTA4 compared to methanol . The concentration of LTA4 methyl ester also influences the yield of LTA4 during hydrolysis, with optimal concentrations identified for maximal production .

Enzymatic Interactions

LTA4 methyl ester interacts with various enzymes, particularly glutathione S-transferases (GSTs). Research indicates that GSTs in rodent and human skin can conjugate reduced glutathione with LTA4 methyl ester, leading to the formation of LTC4-methyl ester. This reaction is crucial for detoxification processes and suggests that LTA4 methyl ester may also have roles beyond inflammation .

Inflammation and Immune Response

LTA4 methyl ester has been shown to mobilize intracellular calcium levels in human cells, indicating its role as a signaling molecule in immune responses. The dose-dependent increase in calcium mobilization suggests that LTA4 methyl ester can activate signaling pathways that lead to inflammatory responses . Furthermore, the conversion of LTA4 to LTB4 highlights its potential involvement in promoting chemotaxis and activating leukocytes during inflammation.

Cancer Research

The role of LTA4H in cancer biology has garnered attention due to its involvement in the production of pro-inflammatory leukotrienes. Inhibitors targeting LTA4H have been explored as potential anti-cancer agents. For instance, compounds derived from structure-based drug design have demonstrated efficacy in inhibiting LTA4H activity, leading to reduced levels of inflammatory mediators associated with tumor progression .

Case Studies

- Inhibition Studies : A study investigating novel inhibitors of LTA4H identified several compounds that significantly inhibited the enzyme's activity, with one compound showing a 73.6% inhibition rate against its epoxide hydrolase activity . This underscores the therapeutic potential of targeting the leukotriene pathway in inflammatory diseases and cancers.

- Metabolic Pathway Analysis : Research on the metabolic pathways involving LTA4 methyl ester has revealed its conversion into various metabolites under different physiological conditions. The identification of these pathways aids in understanding how alterations in leukotriene metabolism can contribute to diseases such as asthma and cardiovascular disorders .

Data Table: Summary of Biological Activities

属性

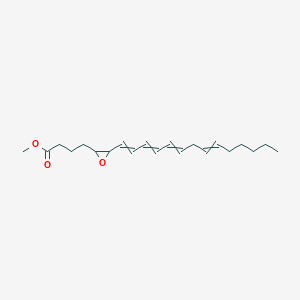

IUPAC Name |

methyl 4-(3-tetradeca-1,3,5,8-tetraenyloxiran-2-yl)butanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H32O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-16-19-20(24-19)17-15-18-21(22)23-2/h7-8,10-14,16,19-20H,3-6,9,15,17-18H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTKAVFHPLJFCMZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CC=CC=CC1C(O1)CCCC(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H32O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。